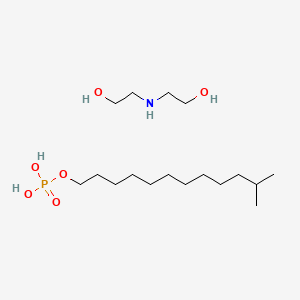
Einecs 287-146-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
C10H7OH+H2→C10H11OH
where 1-naphthol (C${10}$H${7}$OH) is converted to 1,2,3,4-tetrahydro-1-naphthol (C${10}$H${11}$OH).
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthol involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthaldehyde using oxidizing agents such as potassium permanganate (KMnO$_4$).
Reduction: Further reduction can convert it to 1,2,3,4-tetrahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO$_4$) in an acidic medium.
Reduction: Hydrogen gas (H$_2$) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO$_3$ and H$_2$SO$_4$) for nitration; halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: 1,2,3,4-tetrahydro-1-naphthaldehyde.
Reduction: 1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
1,2,3,4-tetrahydro-1-naphthol can be compared with other similar compounds such as:
1-naphthol: The parent compound, which is less hydrogenated and has different reactivity.
1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties.
Naphthalene: A non-hydrogenated aromatic compound with distinct chemical behavior.
The uniqueness of 1,2,3,4-tetrahydro-1-naphthol lies in its partially hydrogenated structure, which imparts specific reactivity and properties that are valuable in various applications.
特性
CAS番号 |
85409-75-2 |
|---|---|
分子式 |
C17H40NO6P |
分子量 |
385.5 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2 |
InChIキー |
WXHCXKCTVWLZLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



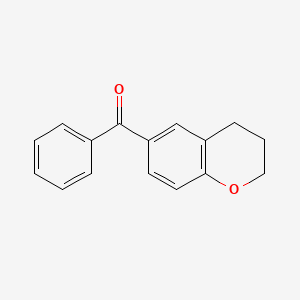
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
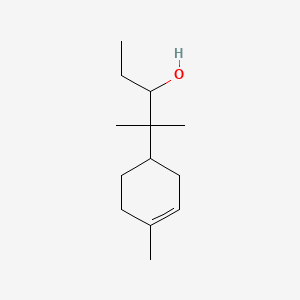
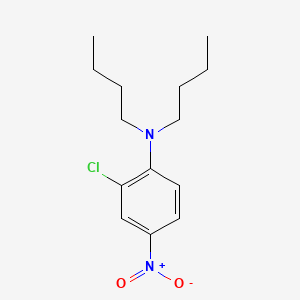
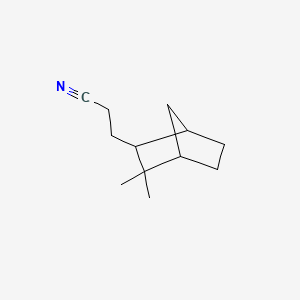
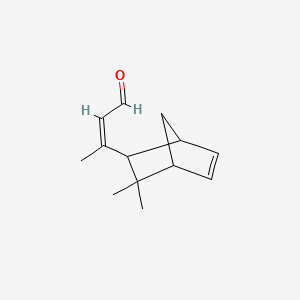
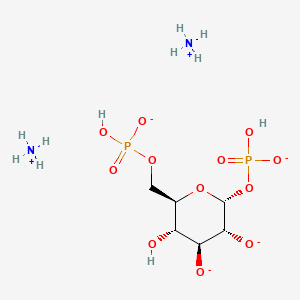

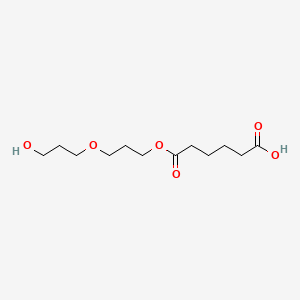
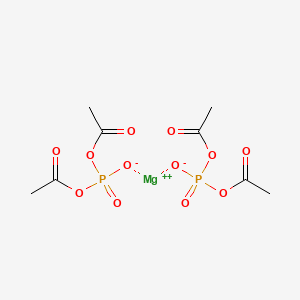

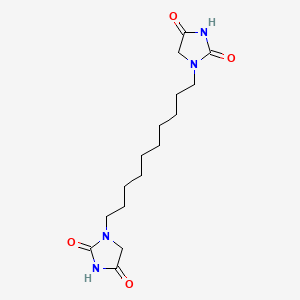
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
